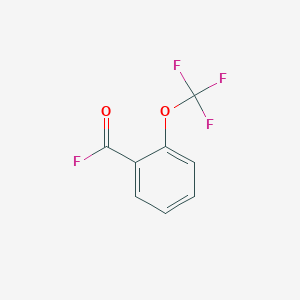

2-(Trifluoromethoxy)benzoyl fluoride

描述

Significance of Fluorine in Modern Organic Chemistry and Material Science

Fluorine's prominent role stems from its distinct physicochemical properties, which are unparalleled by other elements. Its introduction into an organic framework can dramatically alter the parent molecule's behavior.

Fluorine is the most electronegative element, a property that profoundly influences the molecules it becomes a part of. mdpi.comnih.gov The carbon-fluorine (C-F) bond is highly polarized and exceptionally strong, contributing to the high metabolic stability of many fluorinated compounds. mdpi.com The incorporation of fluorine can increase a molecule's lipophilicity, which can enhance its ability to permeate biological membranes. mdpi.comnih.gov Furthermore, the electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups and influence the reactivity of the molecule as a whole. mdpi.com

The unique effects of fluorine are not merely an academic curiosity; they are strategically harnessed in molecular design. In medicinal chemistry, replacing a hydrogen atom with fluorine at a site of metabolic action can prevent enzymatic degradation, thereby increasing a drug's half-life and bioavailability. mdpi.comnih.gov In material science, fluorinated polymers exhibit remarkable thermal stability and chemical resistance. The strategic placement of fluorine atoms and fluoroalkyl groups is a key tactic for developing new agrochemicals, pharmaceuticals, and high-performance materials. bohrium.com

The Trifluoromethoxy Group: A Key Electronic and Steric Modifier

Among the various fluorine-containing substituents, the trifluoromethoxy group (-OCF3) has garnered significant attention for its distinctive combination of electronic and steric characteristics. nih.gov It is often considered a "super-halogen" due to its high lipophilicity and electronegativity. researchgate.net The placement of this group on a benzoyl fluoride (B91410) scaffold, as in 2-(trifluoromethoxy)benzoyl fluoride, imparts a specific set of properties to the molecule.

The trifluoromethoxy group exerts a powerful electron-withdrawing effect through the sigma bond network (inductive effect), which is a consequence of the high electronegativity of the fluorine atoms. beilstein-journals.orgnih.gov This effect is somewhat moderated by a weak electron-donating effect through the pi-system (resonance effect) from the oxygen lone pairs. beilstein-journals.org However, the inductive effect dominates, making the -OCF3 group a net electron-withdrawing substituent that deactivates the aromatic ring toward electrophilic substitution. nih.gov In the case of this compound, this strong inductive withdrawal enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The electronic influence of a substituent on an aromatic ring can be quantified using Hammett constants (σ). These values provide a measure of the electron-donating or electron-withdrawing properties of a substituent.

| Substituent (X) | σ_meta | σ_para |

|---|---|---|

| -OCH₃ | +0.12 | -0.27 |

| -H | 0.00 | 0.00 |

| -F | +0.34 | +0.06 |

| -OCF₃ | +0.40 | +0.35 |

| -CF₃ | +0.43 | +0.54 |

| -NO₂ | +0.71 | +0.78 |

Data sourced from established chemical literature on Hammett constants. mdpi.comresearchgate.netscience.gov

The trifluoromethoxy group is significantly bulkier than a hydrogen or fluorine atom and even a methoxy (B1213986) group. When placed at the ortho position, as in this compound, this steric hindrance can influence the molecule's conformation and reactivity. mdpi.comnih.gov The bulk of the ortho -OCF3 group can restrict rotation around the bond connecting the aromatic ring to the carbonyl group. This steric shielding can also modulate the accessibility of the carbonyl carbon to incoming nucleophiles, potentially influencing reaction rates and selectivity compared to its meta or para isomers. acs.orgyorku.ca Furthermore, the unique conformational preference of the -OCF3 group, where the O-CF3 bond tends to be orthogonal to the plane of the aromatic ring, adds another layer of structural complexity. nih.govrsc.org

Acyl Fluorides as Highly Reactive Electrophilic Building Blocks

Acyl fluorides, including this compound, are a class of acyl halides characterized by the carbonyl group being bonded to a fluorine atom. They are potent acylating agents, serving as versatile building blocks in organic synthesis for the formation of esters, amides, and ketones via nucleophilic acyl substitution. nih.govnih.gov

Acyl fluorides strike a unique balance between reactivity and stability. They are generally more stable towards hydrolysis than their acyl chloride counterparts, making them easier to handle and store. researchgate.netresearchgate.net However, they remain highly reactive electrophiles, readily participating in reactions with a wide range of nucleophiles. The reactivity of acyl halides is largely dictated by the leaving group ability of the halide; while the C-F bond is strong, the fluoride ion is a competent leaving group in the tetrahedral intermediate formed during nucleophilic attack. This controlled reactivity makes acyl fluorides valuable reagents in complex synthetic sequences where milder conditions are required. researchgate.netfiveable.mequora.com

The synthesis of acyl fluorides often involves the conversion of the corresponding carboxylic acid or a more reactive acyl halide. A common laboratory-scale method is the treatment of a carboxylic acid with a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST). prepchem.com Alternatively, halogen exchange reactions, where an acyl chloride is treated with a fluoride source, can also yield the desired acyl fluoride. orgsyn.org These general methods are applicable to the preparation of this compound from 2-(trifluoromethoxy)benzoic acid or its corresponding acyl chloride.

| Nucleophile | Product | General Reaction |

|---|---|---|

| Alcohol (R'-OH) | Ester | RCOF + R'-OH → RCOOR' + HF |

| Amine (R'₂NH) | Amide | RCOF + R'₂NH → RCONR'₂ + HF |

| Water (H₂O) | Carboxylic Acid | RCOF + H₂O → RCOOH + HF |

| Organometallic Reagent (e.g., R'-MgBr) | Ketone | RCOF + R'-MgBr → RCOR' + MgBrF |

General Reactivity Profile of Acyl Fluorides

Acyl fluorides are characterized by a moderate electrophilicity at the carbonyl carbon, making them susceptible to nucleophilic acyl substitution. Their reactivity is generally attenuated compared to other acyl halides like acyl chlorides and bromides. This difference is primarily due to the strong carbon-fluorine bond, which makes the fluoride ion a less facile leaving group.

The reactivity of acyl fluorides is often compared to that of activated esters, but they possess the advantage of having significantly less steric bulk. This profile allows them to react cleanly with a variety of nucleophiles, including amines, alcohols, and organometallic reagents, to form amides, esters, and ketones, respectively. Furthermore, their enhanced stability toward hydrolysis allows for easier handling and purification, with some acyl fluorides being stable enough for chromatography on silica (B1680970) gel.

Advantages of Acyl Fluorides Over Other Acyl Halides in Specific Transformations

The distinct properties of acyl fluorides translate into several key advantages in synthetic chemistry, particularly when compared to the more traditionally used acyl chlorides.

Enhanced Stability and Handling : Acyl fluorides exhibit greater stability towards ambient moisture, making them easier to handle and store than highly reactive acyl chlorides, which hydrolyze rapidly.

Chemoselectivity : Their moderated reactivity allows for greater chemoselectivity in reactions with multifunctional molecules, often proceeding with fewer side reactions.

Peptide Synthesis : In the synthesis of peptides, amino acid fluorides are superior to their chloride analogues as they are less prone to racemization of the chiral center.

Acylation of Hindered Substrates : The small size of the fluorine atom enables acyl fluorides to effectively acylate sterically hindered alcohols and amines where bulkier acyl chlorides may fail.

Transition Metal Catalysis : Acyl fluorides have emerged as highly effective coupling partners in transition-metal-catalyzed reactions, including Suzuki-Miyaura and decarbonylative couplings, often exhibiting broad functional group tolerance.

Interactive Table: Reactivity and Properties of Acyl Halides

Property Acyl Fluoride (RCOF) Acyl Chloride (RCOCl) Acyl Bromide (RCOBr) Reactivity Trend Lowest Intermediate Highest Stability to Hydrolysis Relatively Stable Highly Reactive Very Highly Reactive Leaving Group Ability Poor Good Very Good Use in Peptide Synthesis Advantageous (Low Racemization) Prone to Racemization Prone to Racemization Steric Hindrance Low Moderate High

Compound Names Mentioned

Compound Name This compound Acyl fluorides Acyl chlorides Acyl bromides Amino acid fluorides 2-(Trifluoromethyl)benzoyl chloride 2-(Trifluoromethyl)benzoic acid Thionyl chloride

Structure

3D Structure

属性

CAS 编号 |

32578-62-4 |

|---|---|

分子式 |

C8H4F4O2 |

分子量 |

208.11 g/mol |

IUPAC 名称 |

2-(trifluoromethoxy)benzoyl fluoride |

InChI |

InChI=1S/C8H4F4O2/c9-7(13)5-3-1-2-4-6(5)14-8(10,11)12/h1-4H |

InChI 键 |

MZYJEGPJKMAHIT-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)F)OC(F)(F)F |

产品来源 |

United States |

Synthetic Methodologies for 2 Trifluoromethoxy Benzoyl Fluoride

Strategies for Introducing the Trifluoromethoxy Group onto Aromatic Systems

The incorporation of the trifluoromethoxy (OCF₃) group onto an aromatic ring is a pivotal step in the synthesis of the target compound. This functional group is of significant interest due to the unique electronic properties it imparts to molecules. rsc.org Methodologies for its introduction can be broadly categorized into direct and indirect approaches.

Direct Trifluoromethoxylation Approaches

Direct trifluoromethoxylation involves the installation of the OCF₃ group as an intact unit onto an aromatic C-H bond. Radical C-H trifluoromethoxylation represents an appealing strategy for this transformation. nih.gov One notable reagent for this purpose is bis(trifluoromethyl)peroxide (BTMP, CF₃OOCF₃), which serves as a practical and efficient source of trifluoromethoxy radicals (•OCF₃). nih.gov This method can be activated through visible light photoredox catalysis or by using TEMPO as a catalytic electron shuttle, allowing for the trifluoromethoxylation of unactivated arenes under mild conditions. nih.gov Research has shown that a variety of aromatic feedstocks are compatible with this method, with electron-withdrawing groups on the arene generally leading to higher yields. nih.gov

Another significant advancement in direct trifluoromethoxylation involves the use of hypervalent iodine reagents. The Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) has been employed for the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives. rsc.orgnih.gov This reaction proceeds through the formation of an N-OCF₃ intermediate, which then undergoes a thermally induced rearrangement to install the trifluoromethoxy group onto the aromatic ring, typically at the ortho position relative to the amino group. nih.govmdpi.com This strategy has been successfully applied to the synthesis of functionalized anilines, pyridines, and pyrimidines. rsc.orgmdpi.com

Key Reagents for Direct Trifluoromethoxylation

| Reagent | Activation Method | Substrate Class | Reference |

|---|---|---|---|

| Bis(trifluoromethyl)peroxide (BTMP) | Visible Light Photoredox or TEMPO Catalysis | Unactivated Arenes | nih.gov |

| Togni Reagent II | Thermal Rearrangement of N-OCF₃ Intermediate | N-Aryl-N-Hydroxylamine Derivatives | nih.gov, rsc.org |

Indirect Routes via Fluorination of Precursors

Indirect routes to aryl trifluoromethyl ethers often involve the construction of the OCF₃ group on the aromatic ring through a multi-step sequence. A prevalent method is the oxidative desulfurization-fluorination of xanthates. discoveroakwoodchemical.com This approach is considered one of the most general methods for synthesizing both aromatic and aliphatic trifluoromethyl ethers. It involves the preparation of xanthate intermediates from precursor phenols, followed by fluorination. While this method often requires special equipment due to the use of reagents like a liquid pyridine-HF complex, it offers a broad substrate scope and is suitable for larger-scale production. discoveroakwoodchemical.com

Another indirect strategy is the chlorine-fluorine exchange of aryl trichloromethyl ethers. discoveroakwoodchemical.com This method can also be applied to heteroaromatic systems. The process typically involves the conversion of a phenol (B47542) to an aryl trichloromethyl ether, which is subsequently fluorinated to yield the desired aryl trifluoromethyl ether. discoveroakwoodchemical.com

Preparation of Benzoyl Fluoride (B91410) Scaffolds

Halogen Exchange Reactions from Benzoyl Chlorides

A common and well-established method for preparing benzoyl fluorides is through halogen exchange reactions starting from the more readily available benzoyl chlorides. orgsyn.org This nucleophilic substitution replaces the chlorine atom with fluorine. A range of fluorinating agents can be employed for this transformation, including alkali fluorides such as sodium fluoride (NaF) and potassium fluoride (KF), as well as potassium bifluoride (KHF₂). orgsyn.org Anhydrous hydrogen fluoride (HF) is also a highly effective reagent for this conversion. orgsyn.org The reaction involves treating the benzoyl chloride with the fluoride source, often with gentle warming, to drive the exchange and release hydrogen chloride as a byproduct when using HF. orgsyn.org

Fluorinating Agents for Halogen Exchange of Benzoyl Chloride

| Fluorinating Agent | Reference |

|---|---|

| Anhydrous Hydrogen Fluoride (HF) | orgsyn.org |

| Sodium Fluoride (NaF) | orgsyn.org |

| Potassium Fluoride (KF) | orgsyn.org |

| Potassium Bifluoride (KHF₂) | orgsyn.org |

| Sodium Hexafluorosilicate (Na₂SiF₆) | orgsyn.org |

Direct Fluorination of Benzoic Acids or Anhydrides

The direct conversion of carboxylic acids to acyl fluorides is an increasingly utilized strategy as it avoids the intermediate step of forming an acyl chloride. Deoxyfluorinating agents are employed to achieve this transformation. Diethylaminosulfur trifluoride (DAST) is a classic reagent used for this purpose, reacting with benzoic acid in an inert solvent like methylene (B1212753) chloride to produce benzoyl fluoride in good yield. prepchem.com

More recent advancements have introduced new reagents for this deoxygenative fluorination. For instance, 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) has been shown to be an effective reagent for converting various carboxylic acids directly into their corresponding acyl fluorides under mild conditions. beilstein-journals.orgbeilstein-journals.org This method is compatible with a range of functional groups on the aromatic ring. beilstein-journals.org Additionally, benzoyl fluoride can be prepared by reacting benzoic anhydride (B1165640) with anhydrous hydrogen fluoride. orgsyn.org

Reagents for Direct Conversion of Benzoic Acid to Benzoyl Fluoride

| Reagent | Precursor | Reference |

|---|---|---|

| Diethylaminosulfur trifluoride (DAST) | Benzoic Acid | prepchem.com |

| 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) | Benzoic Acid | beilstein-journals.org, beilstein-journals.org |

| Anhydrous Hydrogen Fluoride (HF) | Benzoic Anhydride | orgsyn.org |

Convergent Synthesis of 2-(Trifluoromethoxy)benzoyl Fluoride

The synthesis of the target molecule, this compound, is achieved by a convergent approach that combines the previously discussed methodologies. The most logical and commonly employed pathway involves the initial synthesis of 2-(trifluoromethoxy)benzoic acid. This precursor is prepared by introducing the trifluoromethoxy group onto a suitable benzoic acid derivative using one of the strategies outlined in section 2.1.

Once 2-(trifluoromethoxy)benzoic acid is obtained, the carboxylic acid functional group is converted to a benzoyl fluoride. This final step can be accomplished using the methods described in section 2.2. For example, the acid can be directly fluorinated using a deoxyfluorinating agent such as DAST. prepchem.com Alternatively, the benzoic acid can first be converted to 2-(trifluoromethoxy)benzoyl chloride, typically using a chlorinating agent like thionyl chloride. This intermediate acyl chloride is then subjected to a halogen exchange reaction with a suitable fluoride source, such as anhydrous HF or an alkali fluoride, to yield the final product, this compound. orgsyn.org This convergent strategy allows for the efficient and planned construction of the target molecule from simpler, functionalized precursors.

Synthesis from 2-(Trifluoromethoxy)benzoic Acid Derivatives

The most direct and common precursors for the synthesis of this compound are 2-(trifluoromethoxy)benzoic acid and its derivatives. These methods focus on the transformation of the carboxyl group into an acyl fluoride.

Direct conversion of a carboxylic acid to an acyl fluoride, known as deoxyfluorination, is an efficient strategy that avoids the need for intermediate activation steps like forming an acyl chloride. This transformation is achieved using various fluorinating reagents that can directly replace the hydroxyl group of the carboxylic acid with a fluorine atom. researchgate.net

A wide array of deoxyfluorinating agents has been developed for this purpose. Reagents such as diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for this conversion. organic-chemistry.org Other modern reagents like XtalFluor-E and 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) have also been developed to synthesize acyl fluorides from their corresponding carboxylic acids under mild conditions. organic-chemistry.orgbeilstein-journals.org Mechanistic studies suggest that some of these reagents can generate acyl fluorides through multiple pathways, which can enhance reaction efficiency. beilstein-journals.org A combination of trichloroisocyanuric acid and cesium fluoride has also been reported as an effective system for converting carboxylic acids directly into acyl fluorides. organic-chemistry.org

Table 1: Representative Deoxyfluorinating Reagents for Carboxylic Acids

| Reagent Name | Abbreviation | Typical Conditions | Ref. |

|---|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Inert solvent (e.g., CH₂Cl₂), low temperature | |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | Inert solvent, room temperature | organic-chemistry.org |

| Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | TFFH | Base (e.g., pyridine), inert solvent | |

| 2-(Trifluoromethylthio)benzothiazolium triflate | BT-SCF₃ | Base (e.g., DIPEA), CH₂Cl₂ | beilstein-journals.org |

This table presents general conditions for the deoxyfluorination of carboxylic acids and is applicable to the synthesis of this compound.

A two-step approach is a common and reliable alternative to direct fluorination. This method involves first converting the carboxylic acid into a more reactive intermediate, such as an acid chloride or an acid anhydride, followed by a halogen exchange reaction to introduce the fluoride.

Via Acid Chlorides: The synthesis of 2-(trifluoromethoxy)benzoyl chloride from 2-(trifluoromethoxy)benzoic acid can be readily achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This reaction is typically performed under anhydrous conditions, often at reflux. Once the acid chloride is formed, it undergoes a nucleophilic substitution with a fluoride source to yield this compound. Various fluoride salts can be employed for this halogen exchange, with the choice of reagent affecting reaction conditions and efficiency. google.com Over-fluorinated products can sometimes be reverted to the desired acyl chloride by reacting them with the starting trichloromethylbenzoyl chloride in the presence of a catalyst. google.com

Via Acid Anhydrides: Carboxylic acids can also be converted into mixed or symmetrical anhydrides. google.comlibretexts.org These anhydrides can then react with a fluoride source to yield the acyl fluoride. This pathway is particularly useful in peptide synthesis where mixed anhydrides are used as activating agents. google.com The reaction of an acid chloride with a carboxylate anion is a standard method to produce an acid anhydride. libretexts.org

Synthesis from 2-Trifluoromethoxyaryl Precursors with Subsequent Formylation and Fluorination

An alternative synthetic route begins with an aryl precursor that already contains the 2-(trifluoromethoxy) substituent, such as 2-bromo-1-(trifluoromethoxy)benzene. This strategy involves introducing a carbonyl group onto the aromatic ring, which is then converted to the acyl fluoride.

The introduction of a trifluoromethoxy group onto an aromatic ring can be challenging and often involves harsh conditions, such as the fluorination of aryl chlorothionoformates or a chlorination/fluorination sequence starting from a phenol. beilstein-journals.org Once the 2-trifluoromethoxyaryl precursor is obtained, a carbonyl functional group can be introduced through methods like Grignard reactions. For instance, reacting an aryl magnesium bromide with carbon dioxide is a known method to form a benzoic acid derivative. google.com Subsequent conversion of the resulting 2-(trifluoromethoxy)benzoic acid to the acyl fluoride would then follow the methods described in section 2.3.1. While plausible, this multi-step approach is generally less direct than starting from the corresponding benzoic acid.

Catalytic Approaches to the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of catalytic methods to improve efficiency, reduce waste, and access novel reactivity. Catalytic routes to acyl fluorides are an area of active research.

Transition-Metal Catalyzed Routes to Fluorinated Benzoyl Systems

Transition-metal catalysis offers powerful tools for forming carbon-fluorine and carbon-carbonyl bonds. nih.gov Research has focused on late transition metals like palladium and copper for C–F bond-forming reactions. nih.govresearchgate.net

Palladium-catalyzed reactions, in particular, have been developed for the synthesis of fluorinated arenes and related compounds. nih.gov For example, palladium-catalyzed directed electrophilic fluorination of C–H bonds has been achieved using directing groups to control regioselectivity. nih.gov Copper-catalyzed carbonylative coupling reactions have also been shown to produce acyl fluorides from alkyl iodides using a fluoride salt and carbon monoxide under photoirradiation. organic-chemistry.org Such catalytic systems could potentially be adapted for the synthesis of this compound from a suitable aryl halide precursor, like 2-iodo-1-(trifluoromethoxy)benzene, through a carbonylative fluorination process.

Table 2: Examples of Catalytic Acyl Fluoride Synthesis

| Catalyst System | Substrate Type | Reaction Type | Ref. |

|---|---|---|---|

| Pd(OAc)₂ / Electrophilic Fluorinating Reagent | Phenylpyridine derivatives | Directed C-H Fluorination | nih.gov |

| CuBr·SMe₂ / KF | Alkyl Iodides | Carbonylative Coupling | organic-chemistry.org |

This table illustrates general catalytic methods that represent potential pathways to substituted benzoyl fluorides like this compound.

Organocatalytic Methods for Acyl Fluoride Formation

Organocatalysis, which uses small organic molecules to accelerate reactions, provides an alternative to metal-based catalysts. While the direct application to this compound is not widely documented, general methods for organocatalytic fluorination are emerging.

For instance, enantioselective α-fluorination of acid chlorides has been achieved using cinchona alkaloid-based catalysts in combination with a metal cocatalyst, representing a trifunctional catalytic system. nih.gov Although this specific example focuses on fluorination at the alpha-position of an aliphatic acid chloride, the principles of using organocatalysts to facilitate fluorination reactions are relevant. The development of organocatalytic methods for the direct conversion of carboxylic acids to acyl fluorides remains a developing area of interest, promising milder reaction conditions and avoiding potential metal contamination in the final products.

Green Chemistry Principles in this compound Synthesis

Solvent Selection and Minimization Strategies

Solvents are a major contributor to the environmental impact of chemical manufacturing. In the synthesis of acyl fluorides, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are often employed to stabilize transition states. However, these conventional solvents present various environmental, health, and safety concerns.

Green chemistry encourages the use of safer, more environmentally friendly solvents or the reduction of solvent use altogether. One promising alternative is benzotrifluoride (B45747) (BTF), which is considered more environmentally friendly than many other organic solvents. researchgate.net BTF is relatively inert, making it suitable for a wide range of chemical reactions, and it can be a viable substitute for chlorinated solvents like methylene chloride, which has been used in the synthesis of benzoyl fluorides. researchgate.net

Comparison of Solvents for Acyl Fluoride Synthesis

| Solvent | Key Properties | Green Chemistry Considerations |

|---|---|---|

| Methylene Chloride (DCM) | Effective solvent for many organic reactions. | Volatile organic compound (VOC), potential carcinogen. |

| Tetrahydrofuran (THF) | Polar aprotic solvent, can form explosive peroxides. | Can be difficult to recycle, safety concerns. |

| Dimethylformamide (DMF) | High boiling point, good solvating power. | Reproductive toxicity, difficult to remove from products. |

| Benzotrifluoride (BTF) | More environmentally benign than chlorinated solvents, relatively inert. researchgate.net | Lower toxicity, potential greener alternative. |

Atom Economy Considerations in Synthetic Pathways

Atom economy, a core principle of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comwikipedia.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste at a molecular level. wordpress.com Reactions with high atom economy are inherently more sustainable. acs.org

The synthesis of this compound can proceed through several pathways, each with a different atom economy. A common method involves the conversion of 2-(trifluoromethoxy)benzoic acid using a deoxyfluorinating reagent. Another approach is a halogen exchange reaction starting from 2-(trifluoromethoxy)benzoyl chloride.

Example Pathway 1: Deoxyfluorination of 2-(trifluoromethoxy)benzoic acid

C₈H₅F₃O₃ + Reagent → C₈H₄F₄O + Byproducts

Example Pathway 2: Halogen Exchange from 2-(trifluoromethoxy)benzoyl chloride

C₈H₄ClF₃O + MF → C₈H₄F₄O + MCl

The choice of reagents significantly impacts the atom economy. For instance, using a reagent where a large portion of its molecular weight is not incorporated into the final product leads to poor atom economy and significant waste generation. primescholars.com Catalytic approaches are generally superior to stoichiometric ones as they can dramatically improve atom economy. acs.org

Theoretical Atom Economy of Synthetic Pathways

| Synthetic Pathway | Reactants | Desired Product | Theoretical Atom Economy (%) | Key Byproducts |

|---|---|---|---|---|

| Deoxyfluorination with DAST | 2-(Trifluoromethoxy)benzoic acid + (C₂H₅)₂NSF₃ | This compound | ~55% | (C₂H₅)₂NS(O)F, HF |

| Halogen Exchange with KF | 2-(Trifluoromethoxy)benzoyl chloride + KF | This compound | ~77% | KCl |

| Direct Synthesis from Carboxylic Acid using BT-SCF₃ | 2-(Trifluoromethoxy)benzoic acid + BT-SCF₃ | This compound | ~45% | Benzothiazole-based byproducts |

Development of Sustainable Reagents for Fluorination

The selection of a fluorinating agent is critical from a green chemistry perspective. Many traditional reagents are hazardous, difficult to handle, or produce toxic byproducts. For example, (diethylamino)sulfur trifluoride (DAST) is effective but thermally unstable, while hydrogen fluoride (HF) is highly toxic and corrosive. beilstein-journals.orgorgsyn.org

Recent research has focused on developing safer and more sustainable fluorinating reagents. These next-generation reagents aim to be easier to handle, more stable, and to produce less hazardous waste.

Key developments in sustainable fluorination include:

Imidazolium-based fluoride reagents: These compounds, such as [IPrH][F(HF)₂], are often more stable, non-hygroscopic, and highly selective. nih.gov They can be employed in microwave-assisted reactions to increase fluorination rates and can sometimes be regenerated and reused, adding to their sustainability. nih.govorganic-chemistry.org

2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃): This solid reagent can be used for the direct synthesis of acyl fluorides from carboxylic acids under mild conditions. beilstein-journals.org It is an easy-to-handle solid that can be produced from relatively inexpensive starting materials. beilstein-journals.org

Alkali Metal Fluorides: Simple inorganic fluorides like potassium fluoride (KF) are inexpensive and safer to handle than many complex fluorinating agents. eurekalert.orgosaka-u.ac.jp Their effectiveness can be enhanced through methods like spray-drying or by using them in conjunction with catalysts or activators.

The ideal sustainable fluorinating reagent would be non-toxic, derived from renewable resources, highly efficient, and would generate only benign byproducts. nih.gov While this ideal has not yet been fully realized, the ongoing development of new reagents represents a significant step toward greener synthetic routes for compounds like this compound.

Comparison of Fluorinating Reagents

| Reagent | Advantages | Disadvantages |

|---|---|---|

| DAST / Deoxo-Fluor® | Effective for deoxyfluorination. beilstein-journals.org | Thermally unstable, can be hazardous, produces corrosive byproducts. beilstein-journals.org |

| Cyanuric Fluoride | Can convert carboxylic acids directly to acyl fluorides. | Generates a solid byproduct (cyanuric acid) that must be removed. |

| [IPrH][F(HF)₂] | Air-stable, non-hygroscopic, selective, can be regenerated. nih.gov | May require microwave-assisted activation for some substrates. nih.gov |

| BT-SCF₃ | Easy-to-handle solid, mild reaction conditions. beilstein-journals.org | Sub-stoichiometric use is possible but may not be universally applicable. beilstein-journals.org |

| Potassium Fluoride (KF) | Inexpensive, low toxicity, safe to handle. eurekalert.org | Lower reactivity, often requires high temperatures or activating agents. |

Reactivity and Mechanistic Studies of 2 Trifluoromethoxy Benzoyl Fluoride

Nucleophilic Acylation Reactions Involving 2-(Trifluoromethoxy)benzoyl Fluoride (B91410)

As a highly reactive acylating agent, 2-(trifluoromethoxy)benzoyl fluoride readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles. These reactions proceed via the addition-elimination mechanism typical for acyl halides, where the fluoride ion serves as a good leaving group.

Acylation of Alcohols and Phenols: Formation of Esters

This compound reacts with alcohols and phenols to form the corresponding esters. This transformation is a cornerstone of organic synthesis for creating the 2-(trifluoromethoxy)benzoyl ester moiety. The reaction typically proceeds under mild conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen fluoride (HF) byproduct.

The general mechanism involves the nucleophilic attack of the alcohol's or phenol's hydroxyl group on the electrophilic carbonyl carbon of the acyl fluoride. This is followed by the elimination of the fluoride ion to yield the ester. The presence of the ortho-trifluoromethoxy group accelerates this reaction by increasing the positive charge density on the carbonyl carbon.

Table 1: Representative Esterification Reactions

| Nucleophile | Base | Product |

|---|---|---|

| Ethanol | Pyridine | Ethyl 2-(trifluoromethoxy)benzoate |

| Phenol (B47542) | Triethylamine | Phenyl 2-(trifluoromethoxy)benzoate |

| tert-Butanol | Pyridine | tert-Butyl 2-(trifluoromethoxy)benzoate |

While specific kinetic data for this compound is not extensively documented, studies on similar acyl fluorides show that such reactions are generally rapid and high-yielding. researchgate.net The choice of base and solvent can be optimized to accommodate sensitive substrates. organic-chemistry.org

Acylation of Primary and Secondary Amines: Synthesis of Amides

The reaction of this compound with primary and secondary amines provides a direct route to 2-(trifluoromethoxy)benzamides. This amidation reaction is typically very fast and efficient, often proceeding more rapidly than esterification due to the higher nucleophilicity of amines compared to alcohols. fishersci.co.uk

The reaction is commonly carried out at low temperatures to control its exothermic nature and in the presence of a base or an excess of the amine to scavenge the HF produced. hud.ac.uk This method is broadly applicable for the synthesis of a wide range of amides. nih.gov

Table 2: Representative Amidation Reactions

| Nucleophile | Base | Product |

|---|---|---|

| Aniline | Triethylamine | N-phenyl-2-(trifluoromethoxy)benzamide |

| Diethylamine | Excess Diethylamine | N,N-diethyl-2-(trifluoromethoxy)benzamide |

| Benzylamine | Pyridine | N-benzyl-2-(trifluoromethoxy)benzamide |

The robust nature of this reaction makes it suitable for constructing complex molecules containing the 2-(trifluoromethoxy)benzamide (B141148) functionality, which is of interest in medicinal chemistry. nih.gov

Reactions with Carbon Nucleophiles: Ketone and Aldehyde Synthesis

This compound can react with strong carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, to form ketones. libretexts.org In these reactions, the organometallic reagent adds to the carbonyl carbon, and upon aqueous workup, the corresponding ketone is formed. google.com

A challenge in these syntheses is the potential for over-addition, where a second equivalent of the nucleophile adds to the newly formed ketone, leading to a tertiary alcohol. To mitigate this, the reaction is often performed at low temperatures and with careful control of stoichiometry. The high reactivity of acyl fluorides can sometimes favor the desired ketone formation over the alcohol byproduct compared to their acyl chloride counterparts.

For the synthesis of aldehydes, a less reactive organometallic reagent or a reducing agent that can selectively reduce the acyl fluoride to an aldehyde would be required. However, such transformations are often challenging due to the high reactivity of the acyl fluoride functional group.

Hydrolysis and Solvolysis Kinetics of this compound

Acyl fluorides are generally more stable towards hydrolysis than other acyl halides like acyl chlorides and bromides due to the strength of the carbon-fluorine bond. nih.gov However, in the presence of water or other protic solvents (solvolysis), this compound will undergo slow hydrolysis to form 2-(trifluoromethoxy)benzoic acid and hydrogen fluoride.

Influence of the 2-Trifluoromethoxy Group on Acyl Fluoride Reactivity

Electronic Effects on Electrophilicity of the Carbonyl Carbon

The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group, significantly impacting the electronic properties of the aromatic ring and, consequently, the reactivity of the acyl fluoride. mdpi.com Its effect is primarily inductive, stemming from the high electronegativity of the fluorine atoms. minia.edu.eg

The -OCF₃ group at the ortho position exerts a strong negative inductive effect (-I), which withdraws electron density from the carbonyl carbon through the sigma framework of the molecule. reddit.com This electron withdrawal increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity. nih.govlibretexts.org A more electrophilic carbonyl carbon is more susceptible to attack by nucleophiles, leading to faster rates in acylation reactions. doubtnut.com

While the oxygen atom in the -OCF₃ group has lone pairs that could potentially donate electron density to the aromatic ring via resonance (a +M effect), this effect is significantly diminished. The highly electronegative fluorine atoms pull electron density away from the oxygen, reducing its ability to participate in resonance. Furthermore, the -OCF₃ group often prefers a conformation orthogonal to the plane of the benzene (B151609) ring, which further hinders effective orbital overlap for resonance.

Steric Hindrance Considerations in Nucleophilic Attack

Nucleophilic attack on an acyl fluoride proceeds via a nucleophilic acyl substitution mechanism, which typically involves the formation of a tetrahedral intermediate. libretexts.orgyoutube.com The rate and feasibility of this attack are significantly influenced by the steric environment around the electrophilic carbonyl carbon. For this compound, the trifluoromethoxy (-OCF3) group at the ortho position presents a notable steric barrier.

The trifluoromethoxy group is sterically demanding, comparable in size to a trifluoromethyl (-CF3) group, and significantly larger than a hydrogen or fluorine atom. nih.gov This bulkiness physically obstructs the trajectory of an incoming nucleophile, potentially slowing the rate of reaction compared to unsubstituted benzoyl fluoride or its meta- and para-substituted isomers. This effect is a classic example of steric hindrance, where the spatial arrangement of atoms impedes a chemical reaction.

In analogous systems like 2-(trifluoromethyl)benzoyl fluoride, the bulky ortho group has been noted to reduce reaction efficiency in acylation reactions compared to its para-substituted counterpart. It is therefore highly probable that this compound would exhibit similar or even more pronounced steric inhibition due to the slightly larger van der Waals radius of oxygen compared to carbon.

The degree of steric hindrance can influence the selectivity of the acylation reaction. Bulky nucleophiles would face a greater energetic penalty when approaching the sterically congested carbonyl center, leading to significantly reduced reaction rates. In contrast, smaller nucleophiles might react more readily, although still at a slower rate than with less hindered acyl fluorides.

Table 1: Comparison of van der Waals Radii and Estimated Steric Impact

| Substituent | van der Waals Radius (Relevant Atom) | Expected Steric Hindrance |

| -H | 1.20 Å | Minimal |

| -F | 1.47 Å | Low |

| -CF3 | 2.19 Å (group) | High |

| -OCH3 | ~1.85 Å (group) | Moderate |

| -OCF3 | >2.20 Å (group, estimated) | High |

Data is compiled from established chemical literature. The steric impact is a qualitative assessment based on group size.

Ortho-Effect Phenomena in Acyl Fluoride Reactions

The "ortho-effect" is a well-documented phenomenon in substituted benzene derivatives, where an ortho substituent exerts an influence on a nearby reaction center that is distinct from what would be predicted based on its electronic properties alone. wikipedia.orgbyjus.com In the case of this compound, this effect is a combination of steric and electronic factors.

Steric Component: As discussed, the bulky -OCF3 group can force the acyl fluoride group (-COF) to twist out of the plane of the benzene ring. wikipedia.org This steric inhibition of resonance disrupts the π-orbital overlap between the carbonyl group and the aromatic system. Consequently, the carbonyl carbon becomes more electrophilic because its partial positive charge is less delocalized into the ring. This enhanced electrophilicity can partially counteract the rate-decreasing effect of steric hindrance.

Electronic Component: The trifluoromethoxy group is one of the most strongly electron-withdrawing groups due to the high electronegativity of the fluorine atoms, which is transmitted through the oxygen atom via a strong inductive effect (-I). beilstein-journals.org This powerful electron-withdrawing nature significantly increases the partial positive charge on the carbonyl carbon, making it intrinsically more susceptible to nucleophilic attack. This electronic activation is a key feature of the -OCF3 group and would be expected to make this compound more reactive than benzoyl fluoride itself, assuming steric factors are not completely prohibitive.

The combination of these effects means that while nucleophilic approach is sterically hindered, the electrophilic target is highly activated. The net outcome on reactivity will depend on the specific nucleophile and reaction conditions. For small nucleophiles, the electronic activation may dominate, leading to a fast reaction. For larger nucleophiles, steric repulsion may be the overriding factor, resulting in a slow or non-existent reaction.

Catalytic Transformations Utilizing this compound

While specific examples involving this compound in catalytic transformations are not prevalent, its potential utility can be inferred from the known reactivity of acyl fluorides in various catalytic cycles.

Role in Transition-Metal Catalyzed Carbonylation Reactions

Acyl fluorides are often the products of transition-metal-catalyzed carbonylation reactions. For instance, aryl halides or triflates can be carbonylated using carbon monoxide (CO) in the presence of a palladium catalyst and a fluoride source (e.g., CsF). It is plausible that this compound could be synthesized via the palladium-catalyzed carbonylation of 1-halo-2-(trifluoromethoxy)benzene.

Conversely, acyl fluorides can sometimes serve as precursors in decarbonylative coupling reactions, where the -COF group is eliminated. However, the high strength of the C-F bond makes the acyl C–F bond a challenging substrate for oxidative addition by a low-valent metal center, a key step in many catalytic cycles. researchgate.net

Reactivity in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)

The participation of acyl fluorides in cross-coupling reactions is an emerging area. In principle, this compound could act as an electrophile in reactions like the Suzuki-Miyaura coupling to form ketones. This would involve the reaction with an organoboron reagent catalyzed by a transition metal, typically palladium. nih.gov

A generalized scheme for such a reaction would be: Ar-B(OR)2 + F-CO-Ar' → Ar-CO-Ar'

The catalytic cycle would likely involve the oxidative addition of the acyl C-F bond to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the ketone product. However, activating the strong C(acyl)-F bond is a significant challenge. Recent studies have shown that N-heterocyclic carbene (NHC) and photoredox dual catalysis can enable the Suzuki-type coupling of alkyl trifluoroborates with benzoyl fluorides. nih.gov This suggests that under appropriate catalytic conditions, this compound could be a viable coupling partner. The strong electron-withdrawing nature of the 2-OCF3 group might facilitate the initial oxidative addition step.

Organocatalyzed Transformations Involving this compound

Organocatalysis provides a metal-free avenue for chemical transformations. Acyl fluorides have been used in reactions catalyzed by N-heterocyclic carbenes (NHCs), chiral amines, or Lewis bases. beilstein-journals.orgnih.gov For example, NHCs can react with acyl fluorides to form acyl azolium intermediates, which are versatile synthons for various subsequent reactions.

Given the high electrophilicity of its carbonyl carbon, this compound would be an excellent candidate for such NHC-catalyzed reactions. A potential transformation could be the NHC-catalyzed coupling with an alkene, initiated by the attack of the NHC on the acyl fluoride. researchgate.net The steric hindrance from the ortho-substituent would be a critical factor, potentially influencing catalyst turnover and enantioselectivity in asymmetric variants. Fluoride-catalyzed couplings, where a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) activates a silyl-based nucleophile to attack an electrophile, represent another potential pathway for the reactivity of acyl fluorides. organic-chemistry.org

Reaction Mechanism Elucidation for this compound Transformations

The primary reaction mechanism for this compound with most nucleophiles is the nucleophilic acyl substitution , which proceeds through a two-step addition-elimination pathway. libretexts.org

Addition Step: The nucleophile (Nu-) attacks the highly electrophilic carbonyl carbon. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen (an oxyanion). The ortho -OCF3 group influences this step by sterically hindering the approach of the nucleophile but electronically activating the carbonyl carbon.

Elimination Step: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the π-bond of the carbonyl group. To maintain carbon's tetravalency, a leaving group must be expelled. Fluoride (F-) is a reasonably good leaving group, and its expulsion from the intermediate yields the final substituted product.

In transition-metal-catalyzed cross-coupling reactions , the mechanism is more complex and involves a catalytic cycle. A plausible, though hypothetical, cycle for a Suzuki-type reaction would involve:

Oxidative Addition: A low-valent palladium(0) complex inserts into the C(acyl)-F bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step for acyl fluorides.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the fluoride.

Reductive Elimination: The two organic fragments (the acyl group and the group from the boronic acid) couple and are eliminated from the palladium center, forming the ketone product and regenerating the Pd(0) catalyst.

For organocatalyzed reactions , the mechanism is dictated by the catalyst. In an NHC-catalyzed reaction, the NHC would first act as a nucleophile, attacking the acyl fluoride to form a covalent adduct (the acyl azolium intermediate) and displacing the fluoride ion. This highly activated intermediate would then react with another substrate in the reaction mixture.

Investigation of Rate-Determining Steps

To investigate the rate-determining steps of reactions involving this compound, kinetic studies would be required. This typically involves monitoring the reaction progress over time under various conditions.

Key Methodologies for Investigation:

Spectroscopic Monitoring: Techniques such as NMR or UV-Vis spectroscopy could be used to track the concentration of reactants and products. By varying the initial concentrations of the reactants (e.g., this compound and a nucleophile), the order of the reaction with respect to each component could be determined. This information is fundamental to constructing the rate law.

Kinetic Isotope Effect (KIE): By isotopically labeling one of the atoms involved in a bond-breaking or bond-forming event in the suspected rate-determining step, a KIE study could provide strong evidence for the mechanism. For instance, if the nucleophilic attack is rate-determining, substituting the nucleophile with its deuterated counterpart might alter the reaction rate.

Hypothetical Rate Law: For a typical nucleophilic acyl substitution reaction, the rate law might be expected to be: Rate = k [this compound] [Nucleophile]

If this were found to be the case, it would suggest that the initial nucleophilic attack is the slowest step in the reaction sequence.

Identification of Reaction Intermediates

In the context of reactions involving this compound, particularly nucleophilic acyl substitution, the primary intermediate would be a tetrahedral intermediate.

Methods for Identification and Characterization:

Low-Temperature Spectroscopy: By running the reaction at very low temperatures, it might be possible to slow down the collapse of the tetrahedral intermediate, allowing for its detection by techniques like low-temperature NMR spectroscopy.

Trapping Experiments: An intermediate can sometimes be "trapped" by introducing a highly reactive species that will react with the intermediate in a characteristic way, thus providing indirect evidence for its existence.

Computational Modeling: Quantum chemical calculations could be employed to model the reaction pathway and determine the stability and geometry of any potential intermediates. For a nucleophilic attack on the carbonyl carbon of this compound, a tetrahedral intermediate is the most plausible species.

Table 1: Hypothetical Reaction Intermediates in Reactions of this compound

| Reaction Type | Plausible Intermediate |

|---|---|

| Nucleophilic Acyl Substitution | Tetrahedral Intermediate |

Transition State Analysis of Key Reactions

Transition state analysis provides insight into the energy barrier of a reaction and the geometry of the species at the peak of the energy profile. This is almost exclusively investigated through computational chemistry.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are a common method for locating transition state structures. By modeling the reaction between this compound and a nucleophile, the transition state for the formation of the tetrahedral intermediate can be calculated.

Frequency Calculations: Once a potential transition state structure is located, frequency calculations are performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the bond being formed or broken.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and the products (or intermediate).

Table 2: Predicted Parameters for a Hypothetical Transition State in the Reaction of this compound with Ammonia

| Parameter | Predicted Value |

|---|---|

| Reaction | Nucleophilic attack of NH₃ |

| Imaginary Frequency | Calculated value (e.g., -200 to -500 cm⁻¹) |

| Activation Energy (ΔG‡) | Calculated value (in kcal/mol) |

Note: The values in the table are placeholders and would need to be determined through actual quantum chemical calculations, which are not available in the current literature for this specific compound.

Applications of 2 Trifluoromethoxy Benzoyl Fluoride in Advanced Organic Synthesis

Synthesis of Complex Fluorinated Esters and Amides

The reactivity of the acyl fluoride (B91410) moiety in 2-(trifluoromethoxy)benzoyl fluoride makes it an excellent electrophile for reactions with nucleophiles such as alcohols and amines, leading to the formation of corresponding esters and amides. The presence of the ortho-trifluoromethoxy group can influence the reactivity and properties of the resulting molecules.

Design and Synthesis of Novel Fluorinated Building Blocks

This compound serves as a key starting material for the design and synthesis of novel fluorinated building blocks. These building blocks are valuable intermediates in the development of pharmaceuticals and agrochemicals, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. The reaction of this compound with various substituted alcohols and amines allows for the introduction of the 2-(trifluoromethoxy)benzoyl moiety into a wide range of molecular architectures.

For instance, the acylation of a chiral alcohol with this compound can produce a diastereomeric mixture of esters, which can then be separated to yield enantiomerically pure building blocks. Similarly, reaction with diamines can lead to the formation of polyamide precursors with unique properties conferred by the trifluoromethoxy group.

Table 1: Examples of Fluorinated Esters and Amides Synthesized from this compound

| Nucleophile | Product | Potential Application Area |

| Ethanol | Ethyl 2-(trifluoromethoxy)benzoate | Intermediate for pharmaceuticals |

| Aniline | N-Phenyl-2-(trifluoromethoxy)benzamide | Agrochemical intermediate |

| (R)-2-Butanol | (R)-butan-2-yl 2-(trifluoromethoxy)benzoate | Chiral building block |

| Ethylenediamine | N,N'-(ethane-1,2-diyl)bis(2-(trifluoromethoxy)benzamide) | Polymer precursor |

Chemo- and Regioselective Synthesis of Multi-Substituted Derivatives

The steric and electronic effects of the ortho-trifluoromethoxy group in this compound can be exploited to achieve chemo- and regioselectivity in the synthesis of multi-substituted aromatic compounds. When reacting with nucleophiles containing multiple reactive sites, the bulky trifluoromethoxy group can direct the acylation to a less sterically hindered position.

Furthermore, the electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of other functional groups on the aromatic ring, allowing for selective transformations at other positions. This controlled reactivity is crucial for the efficient synthesis of complex molecules with well-defined substitution patterns.

Formation of Heterocyclic Scaffolds Containing the 2-(Trifluoromethoxy)phenyl Moiety

The incorporation of the 2-(trifluoromethoxy)phenyl moiety into heterocyclic scaffolds is a significant area of research, as these structures are prevalent in many biologically active compounds. This compound provides a direct route to introduce this valuable pharmacophore.

Incorporation into Nitrogen-Containing Heterocycles (e.g., Pyridines, Quinolines, Indoles)

The synthesis of pyridines, quinolines, and indoles bearing a 2-(trifluoromethoxy)phenyl substituent can be achieved through various synthetic strategies starting from this compound. For example, the reaction of this compound with an appropriate enamine or a related nucleophile can lead to the formation of a pyridine (B92270) ring.

In the synthesis of quinolines, Friedländer annulation is a common method. A ketone bearing the 2-(trifluoromethoxy)phenyl group, which can be prepared from this compound, can be condensed with a 2-aminobenzaldehyde (B1207257) or a related derivative to form the quinoline (B57606) core. researchgate.net

For the synthesis of indoles, Fischer indole (B1671886) synthesis can be employed. A key intermediate, a phenylhydrazone derived from a ketone containing the 2-(trifluoromethoxy)phenyl moiety, can be cyclized under acidic conditions to yield the desired indole. nih.govclockss.org

Table 2: Synthetic Routes to Nitrogen-Containing Heterocycles

| Heterocycle | Synthetic Strategy | Key Intermediate from this compound |

| Pyridine | Hantzsch Pyridine Synthesis | 2-(Trifluoromethoxy)benzoylacetonitrile |

| Quinoline | Friedländer Annulation | 2-(2-(Trifluoromethoxy)benzoyl)aniline |

| Indole | Fischer Indole Synthesis | Phenylhydrazone of 2-(trifluoromethoxy)acetophenone |

Synthesis of Oxygen and Sulfur Containing Heterocycles

The 2-(trifluoromethoxy)phenyl moiety can also be incorporated into oxygen and sulfur-containing heterocycles. For instance, the synthesis of benzofurans can be achieved by reacting a 2-hydroxyphenyl ketone, derived from this compound, with a suitable reagent to form the furan (B31954) ring.

Similarly, the synthesis of benzothiophenes can be accomplished through the cyclization of a thioether precursor, which can be prepared from a reaction involving a derivative of this compound. The resulting heterocycles are of interest for their potential applications in materials science and medicinal chemistry. nih.gov

Use in the Synthesis of Advanced Materials Precursors

The unique electronic properties imparted by the trifluoromethoxy group make this compound an attractive precursor for the synthesis of advanced materials. The incorporation of this moiety into polymers can enhance their thermal stability, chemical resistance, and dielectric properties.

For example, this compound can be used as a monomer in polycondensation reactions to produce high-performance polymers such as polyamides and polyesters. These materials may find applications in electronics, aerospace, and other demanding fields where materials with superior performance are required. Research in this area is ongoing to explore the full potential of incorporating the 2-(trifluoromethoxy)phenyl group into novel polymeric structures. pageplace.de

Precursors for Fluorinated Polymers and Copolymers

This compound is a key monomer in the synthesis of high-performance fluorinated polymers such as poly(aryl ether ketone)s and polyimides. The trifluoromethoxy group enhances the properties of these materials, including increased thermal stability, improved solubility in organic solvents, and lower dielectric constants, which are crucial for applications in electronics and aerospace. nih.govresearchgate.netsemanticscholar.org The acyl fluoride group provides a highly reactive site for polymerization reactions, particularly through nucleophilic aromatic substitution.

In a typical polycondensation reaction, this compound can be reacted with a variety of bisphenol monomers to yield poly(aryl ether ketone)s. The reactivity of the acyl fluoride allows for polymerization to proceed under relatively mild conditions, affording high molecular weight polymers. The incorporation of the trifluoromethoxy group disrupts polymer chain packing, leading to enhanced solubility and processability without compromising thermal stability. nih.gov

Table 1: Illustrative Polycondensation of this compound with a Bisphenol Monomer

| Reactant 1 | Reactant 2 | Resulting Polymer | Key Properties Conferred by -OCF3 Group |

| This compound | Bisphenol A | Fluorinated Poly(aryl ether ketone) | Enhanced solubility, Lower dielectric constant, High thermal stability |

Similarly, in the synthesis of fluorinated polyimides, this compound can be used to introduce the trifluoromethoxy moiety, leading to materials with low dielectric constants and high optical transparency, making them suitable for applications in microelectronics and flexible displays. rsc.org

Monomers for High-Performance Organic Electronic Materials

The electron-withdrawing nature of the trifluoromethoxy group makes this compound an attractive monomer for the synthesis of n-type and ambipolar conjugated polymers for organic field-effect transistors (OFETs) and other organic electronic devices. epa.gov The introduction of fluorine-containing groups is a well-established strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of conjugated polymers, which facilitates electron injection and transport.

Donor-acceptor (D-A) copolymers are a prominent class of materials in organic electronics. In this context, a polymer segment derived from this compound can act as the acceptor unit. Copolymerization with suitable electron-donating monomers via reactions like Suzuki or Stille coupling can lead to D-A copolymers with tailored electronic properties. The trifluoromethoxy group not only influences the electronic energy levels but can also affect the polymer's morphology and solubility, which are critical for device performance.

Table 2: Potential Application of this compound in Donor-Acceptor Copolymers for OFETs

| Polymer Architecture | Role of this compound Derived Unit | Expected Impact on Electronic Properties | Potential Device Application |

| Donor-Acceptor Copolymer | Acceptor | Lowered LUMO energy level, Enhanced electron affinity | n-type or Ambipolar Organic Field-Effect Transistors (OFETs) |

Furthermore, the incorporation of the trifluoromethoxy group can enhance the stability of the resulting polymers against oxidative degradation, leading to more robust and long-lasting organic electronic devices. nih.gov

Components in Fluorinated Surfactants and Liquid Crystals

The distinct properties of the trifluoromethoxybenzoyl moiety can be harnessed in the design of specialty surfactants and liquid crystals.

In the field of surfactants, this compound can serve as a hydrophobic building block. For instance, it can be used in the synthesis of Gemini surfactants, which consist of two hydrophobic tails and two hydrophilic head groups linked by a spacer. taylorfrancis.commdpi.comresearchgate.netresearchgate.net The trifluoromethoxy group would contribute to a highly fluorinated, rigid hydrophobic domain, which can lead to surfactants with low critical micelle concentrations (CMC) and the ability to significantly reduce surface tension.

The synthesis could involve the reaction of this compound with a diamine linker, followed by quaternization to introduce the hydrophilic head groups.

For liquid crystals, the incorporation of fluorine-containing groups is a powerful strategy to tune the mesomorphic properties. mdpi.comresearchgate.netfigshare.com The trifluoromethoxy group, with its significant dipole moment, can influence the dielectric anisotropy of the liquid crystal molecules. Attaching the 2-(trifluoromethoxy)benzoyl group to a calamitic (rod-like) mesogenic core can lead to materials with specific clearing points and mesophase behaviors, which are critical for their application in display technologies. The steric bulk of the group can also influence the packing of the molecules in the liquid crystalline phase. mdpi.comfigshare.com

Table 3: Predicted Influence of the 2-(Trifluoromethoxy)benzoyl Moiety on the Properties of Functional Molecules

| Molecule Type | Role of the 2-(Trifluoromethoxy)benzoyl Moiety | Expected Properties |

| Gemini Surfactant | Hydrophobic Tail | Low Critical Micelle Concentration (CMC), High Surface Activity |

| Liquid Crystal | Terminal Group | Modified Dielectric Anisotropy, Altered Mesophase Behavior |

Strategic Intermediate in Agrochemical Research and Development

The presence of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups in agrochemicals is often associated with enhanced efficacy and metabolic stability. nih.gov this compound serves as a valuable intermediate for introducing the 2-(trifluoromethoxy)benzoyl scaffold into novel pesticide and herbicide candidates.

Construction of Novel Agrochemical Scaffolds (excluding specific efficacy/toxicity)

The reactivity of the acyl fluoride in this compound allows for its facile incorporation into a wide range of heterocyclic structures, which are common scaffolds in agrochemicals. mdpi.comscielo.brnih.govnih.gov For example, it can react with hydrazines to form hydrazides, which can then be cyclized to form various five-membered heterocycles like oxadiazoles (B1248032) or triazoles. These heterocycles can serve as the core of new agrochemical entities.

Design of Modified Agrochemical Structures for Enhanced Properties

This compound can also be used to modify existing agrochemical structures to improve their properties. For instance, it can be used to acylate amines or alcohols in known pesticides, leading to new derivatives with potentially altered lipophilicity, which can affect their uptake and translocation in plants or insects. nih.govgoogle.com

The introduction of the trifluoromethoxy group can block sites of metabolic degradation, leading to a longer residual activity of the agrochemical. The electron-withdrawing nature of the -OCF3 group can also influence the binding affinity of the molecule to its biological target.

Derivatization for Bioconjugation and Bioorthogonal Chemistry Applications

The field of bioconjugation and bioorthogonal chemistry relies on highly selective and efficient reactions to label and study biomolecules in their native environment. This compound can be derivatized to create chemical probes for such applications.

One promising avenue is the development of photo-clickable probes. rsc.orgnih.govnih.gov The benzoyl fluoride moiety can be modified to incorporate a photolabile group. Upon irradiation with light, a reactive species could be generated that specifically reacts with a biological target.

Another approach is to utilize the principles of strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal "click" chemistry. magtech.com.cnresearchgate.netnih.govnih.govthermofisher.comlookchem.com this compound can be derivatized to include a strained alkyne, such as a dibenzocyclooctyne (DIBO). The resulting molecule can then be used to label azide-modified biomolecules with high specificity and efficiency, without the need for a cytotoxic copper catalyst.

Table 4: Potential Derivatization of this compound for Bioorthogonal Chemistry

| Bioorthogonal Strategy | Required Derivatization of this compound | Application |

| Photo-Click Chemistry | Incorporation of a photolabile group | Spatiotemporally controlled labeling of biomolecules |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Attachment of a strained alkyne (e.g., DIBO) | Copper-free labeling of azide-modified biomolecules |

These derivatized probes would carry the trifluoromethoxy group as a potential 19F NMR reporter tag, allowing for the detection and quantification of the labeled biomolecules using 19F NMR spectroscopy.

Synthesis of Fluorinated Tags for Protein Labeling

The introduction of fluorine atoms into proteins provides a powerful spectroscopic handle for studying their structure, dynamics, and interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The trifluoromethoxy group is an excellent ¹⁹F NMR reporter due to its high sensitivity and the single, sharp resonance it produces, which is exquisitely sensitive to the local chemical environment. This compound can serve as a key reagent for covalently attaching the 2-(trifluoromethoxy)benzoyl moiety to proteins, thereby creating a "fluorinated tag."

The primary mechanism for this labeling involves the nucleophilic acyl substitution reaction between the acyl fluoride and nucleophilic residues on the protein surface, most commonly the ε-amino group of lysine (B10760008) residues. The high reactivity of the acyl fluoride allows for efficient amide bond formation under mild conditions, which is crucial for maintaining the structural integrity and biological activity of the protein.

Detailed Research Findings:

While specific studies on this compound for protein labeling are not extensively documented in publicly available literature, the principles of acyl fluoride chemistry and the utility of the trifluoromethoxy group in ¹⁹F NMR are well-established. Hypothetical research findings, based on analogous systems, suggest that the labeling reaction would proceed with high efficiency and selectivity for accessible nucleophilic sites on the protein surface.

The resulting 2-(trifluoromethoxy)benzamide (B141148) linkage would be stable under physiological conditions, ensuring that the fluorinated tag remains attached to the protein throughout the course of an NMR experiment. The chemical shift of the ¹⁹F signal from the trifluoromethoxy group would be highly sensitive to conformational changes in the protein, ligand binding events, or protein-protein interactions. This sensitivity allows for the detailed characterization of these processes at a molecular level.

Hypothetical Reaction Parameters for Protein Labeling:

| Parameter | Value |

| Protein | Model Protein (e.g., Lysozyme) |

| Labeling Reagent | This compound |

| Solvent | Phosphate Buffer (pH 7.4) with 10% DMSO |

| Reagent:Protein Ratio | 10:1 to 50:1 molar excess |

| Reaction Temperature | 4 °C to 25 °C |

| Reaction Time | 1 - 4 hours |

| Quenching Agent | Tris(hydroxymethyl)aminomethane (Tris) |

This interactive table presents hypothetical conditions for a typical protein labeling experiment using this compound.

Precursors for Advanced Imaging Probes (e.g., ¹⁸F-labeling strategies for non-clinical applications)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). The development of novel ¹⁸F-labeled imaging probes is a major focus of radiopharmaceutical chemistry. This compound can be envisioned as a precursor for the synthesis of such probes, although this application is still largely exploratory.

One potential strategy involves the nucleophilic substitution of the fluoride atom of the acyl fluoride with [¹⁸F]fluoride. This isotopic exchange reaction would produce [¹⁸F]-2-(trifluoromethoxy)benzoyl fluoride. However, such direct labeling of an acyl fluoride can be challenging due to the high reactivity of the acyl fluoride itself and potential side reactions.

A more plausible, albeit multi-step, approach would involve the synthesis of a suitable precursor derived from 2-(trifluoromethoxy)benzoic acid that is amenable to late-stage radiofluorination. For instance, a precursor with a good leaving group (e.g., a nitro or trimethylammonium group) positioned on the aromatic ring could be synthesized. The 2-(trifluoromethoxy)benzoyl moiety would serve as a core scaffold, and the subsequent introduction of ¹⁸F would be achieved through nucleophilic aromatic substitution. The resulting ¹⁸F-labeled benzoyl derivative could then be conjugated to a targeting vector, such as a peptide or small molecule, to create a specific imaging probe.

Hypothetical ¹⁸F-Labeling Strategy:

A hypothetical two-step strategy for the preparation of an ¹⁸F-labeled imaging probe precursor could be proposed:

Synthesis of a Precursor: 2-(Trifluoromethoxy)benzoic acid is converted to a more complex molecule containing a leaving group suitable for nucleophilic ¹⁸F-fluorination. For example, nitration of the aromatic ring could introduce a nitro group that can be displaced by [¹⁸F]fluoride.

Radiolabeling: The precursor is then subjected to a nucleophilic substitution reaction with cyclotron-produced [¹⁸F]fluoride. This reaction is typically carried out in an automated synthesis module under anhydrous conditions.

Hypothetical Radiolabeling Reaction Data:

| Parameter | Value |

| Precursor | 4-Nitro-2-(trifluoromethoxy)benzoyl fluoride |

| Radiolabeling Agent | K[¹⁸F]F/Kryptofix 2.2.2 |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |

| Reaction Temperature | 120 - 150 °C |

| Reaction Time | 15 - 30 minutes |

| Radiochemical Yield (Decay Corrected) | 30 - 50% |

| Molar Activity | > 37 GBq/µmol (> 1 Ci/µmol) |

This interactive table outlines plausible parameters for a hypothetical ¹⁸F-labeling reaction to generate a PET imaging probe precursor from a derivative of this compound.

The resulting ¹⁸F-labeled 2-(trifluoromethoxy)benzoyl derivative could then be used as a prosthetic group for conjugation to biomolecules, enabling the development of novel PET tracers for non-clinical research applications, such as in vivo imaging of biological processes in animal models of disease.

Computational and Theoretical Investigations of 2 Trifluoromethoxy Benzoyl Fluoride

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of a molecule. For 2-(trifluoromethoxy)benzoyl fluoride (B91410), these studies would focus on how the interplay between the electron-withdrawing trifluoromethoxy (-OCF₃) group and the acyl fluoride (-COF) group influences the aromatic system.

Analysis of Molecular Orbitals and Electron Density Distribution

The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity.

HOMO and LUMO: In 2-(trifluoromethoxy)benzoyl fluoride, the HOMO is expected to be localized primarily on the benzene (B151609) ring, representing the most accessible electrons. The LUMO is anticipated to be centered on the carbonyl group (C=O) of the acyl fluoride moiety. The strong electron-withdrawing nature of both the -OCF₃ and -COF substituents would lower the energy levels of both HOMO and LUMO compared to unsubstituted benzene. This lowered LUMO energy makes the carbonyl carbon highly susceptible to nucleophilic attack.

Electron Density: The electron density distribution would be significantly polarized. High electron density is expected around the highly electronegative oxygen and fluorine atoms of both the trifluoromethoxy and acyl fluoride groups. Conversely, the carbon atom of the carbonyl group and the aromatic carbon attached to the -OCF₃ group would be electron-deficient. This polarization is a key determinant of the molecule's chemical behavior.

| Molecular Orbital | Expected Primary Localization | Relative Energy Level | Implication for Reactivity |

|---|---|---|---|

| HOMO | Aromatic π-system | Lowered by EWGs | Site for electrophilic attack (though deactivated) |

| LUMO | Carbonyl (C=O) group | Significantly Lowered by EWGs | Primary site for nucleophilic attack |

Bond Dissociation Energies and Stability Assessments

Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically and serves as a measure of bond strength. wikipedia.org Theoretical calculations can provide estimates for the BDEs of the various bonds within this compound, offering insights into its thermal stability and potential fragmentation pathways.

| Bond Type | Typical Average BDE (kJ/mol) | Expected Influence in this Molecule |

|---|---|---|

| Aromatic C-H | ~469 | Standard aromatic stability |

| C-F (in -OCF₃) | ~536 | Very high, contributes to the stability of the substituent |

| Aryl-O (in -OCF₃) | ~381 | Relatively strong, connecting the substituent to the ring |

| C=O (carbonyl) | ~732-745 | Strong double bond, central to reactivity |

| C-F (acyl fluoride) | ~485 | Strong, but this is the bond broken in substitution reactions |

| Aryl-C (carbonyl) | ~418 | Relatively strong single bond |

Note: BDE values are averages and can vary based on the specific molecular environment. ucsb.edulibretexts.orglibretexts.org

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule and predicting sites for electrophilic and nucleophilic attack. walisongo.ac.idresearchgate.net

For this compound, an MEP map would display:

Negative Potential (Red/Yellow): Regions of high electron density, located around the carbonyl oxygen and the fluorine atoms of both substituents. These are the most likely sites for interaction with electrophiles or positive charges.

Positive Potential (Blue/Green): Regions of low electron density, most prominently around the carbonyl carbon. This significant positive potential (an "electron hole") marks it as the primary center for nucleophilic attack. The hydrogen atoms on the aromatic ring would also exhibit a slight positive potential.

The trifluoromethoxy group, being a strong electron-withdrawing group, would reduce the electron density of the aromatic ring, making it less nucleophilic (less red) compared to unsubstituted benzene. askfilo.com

Density Functional Theory (DFT) Calculations of Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate reaction mechanisms, predict transition state structures, and calculate the energy barriers associated with chemical transformations. researchgate.netresearchgate.net

Prediction of Reaction Pathways and Energy Barriers

DFT calculations are particularly useful for modeling the reactivity of acyl fluorides in nucleophilic acyl substitution reactions. nih.govrsc.org The generally accepted pathway involves the attack of a nucleophile on the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate before the expulsion of the fluoride ion.

DFT can be used to model the energy profile of this reaction. The calculations would determine the energy of the reactants, the transition state, the tetrahedral intermediate, and the products. The difference in energy between the reactants and the highest-energy transition state is the activation energy barrier, which determines the reaction rate. The electron-withdrawing -OCF₃ group is expected to further stabilize the negatively charged tetrahedral intermediate, potentially lowering the activation energy barrier compared to an unsubstituted benzoyl fluoride.

| Reaction Step | Description | Key Computational Output |

|---|---|---|

| 1. Nucleophilic Attack | A nucleophile attacks the carbonyl carbon. | Geometry and energy of the first transition state (TS1). |

| 2. Intermediate Formation | Formation of a tetrahedral intermediate. | Geometry and stability (energy) of the intermediate. |

| 3. Leaving Group Departure | The C-F bond breaks, and the fluoride ion is expelled. | Geometry and energy of the second transition state (TS2). |

| 4. Product Formation | The final substituted product is formed. | Energy of the final products. |